2-Chloro-4,6-dimethyl-1,3-benzothiazole
Overview
Description
2-Chloro-4,6-dimethyl-1,3-benzothiazole is a useful research compound. Its molecular formula is C9H8ClNS and its molecular weight is 197.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives, such as those similar to 2-Chloro-4,6-dimethyl-1,3-benzothiazole, have been extensively studied for their corrosion inhibiting properties. Research demonstrates that these compounds can effectively inhibit corrosion of carbon steel in acidic environments. Their efficiency is attributed to the ability of these molecules to adsorb onto the metal surface, providing a protective barrier against corrosive agents. This characteristic is particularly valuable in industries where metal preservation is crucial, such as in oil and gas pipelines and water treatment facilities (Hu et al., 2016) (Salarvand et al., 2017).
Spectroscopic Applications
The halogen-substituent effect on benzothiazole derivatives has been explored for tuning the spectroscopic properties of these compounds. Such modifications can lead to shifts in electronic absorption and fluorescence emission maxima, making these molecules suitable for applications in optical materials and fluorescent probes. This adaptability allows for the design of materials with specific optical properties for use in sensors, organic light-emitting diodes (OLEDs), and other photonic devices (Misawa et al., 2019).
Environmental Monitoring
Benzothiazole compounds have also been identified in environmental monitoring studies, particularly concerning their presence in water and air samples. Their resistance to biodegradation and partial removal in wastewater treatment processes highlight the importance of developing sensitive and robust methods for their detection. Understanding the distribution and behavior of these compounds in the environment is essential for assessing their impact and for the formulation of strategies to mitigate their presence (LeerdamvanJ. et al., 2009).
Synthetic Chemistry
This compound and related structures serve as key intermediates in the synthesis of a wide variety of compounds. The versatility of the benzothiazole ring system allows for its incorporation into molecules of interest in pharmaceuticals, agrochemicals, and materials science. Advances in the synthesis of benzothiazole derivatives have broadened the scope of their applications, contributing to the development of new drugs, functional materials, and chemical probes (Prajapati et al., 2014).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit significant pharmacological activities, including anti-inflammatory and analgesic effects .
Mode of Action
It’s worth noting that benzothiazole derivatives have been associated with the inhibition of the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is believed to mediate the anti-inflammatory effects of these compounds .
Biochemical Pathways
Benzothiazole derivatives have been associated with the cyclo-oxygenase (cox) pathway . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by the COX pathway .
Result of Action
Benzothiazole derivatives have been associated with significant anti-inflammatory and analgesic activities .
Properties
IUPAC Name |
2-chloro-4,6-dimethyl-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c1-5-3-6(2)8-7(4-5)12-9(10)11-8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUINEVXAOBICO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365962 | |
Record name | 2-Chloro-4,6-dimethyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80689-35-6 | |
Record name | 2-Chloro-4,6-dimethyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.